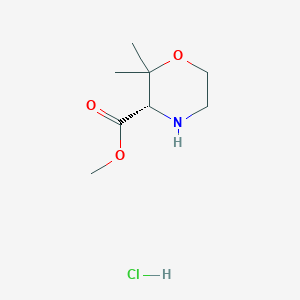
(S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride is a chemical compound with a unique structure that includes a morpholine ring substituted with methyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. The reaction is carried out in the presence of a base to facilitate the substitution of hydrogen atoms with methyl groups. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
Methylmorpholine derivatives: Compounds with similar structures but different substituents on the morpholine ring.
Uniqueness
(S)-Methyl2,2-dimethylmorpholine-3-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of both methyl and dimethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H16ClNO3 |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
methyl (3S)-2,2-dimethylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)6(7(10)11-3)9-4-5-12-8;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
TYAIRGQKBJVSNM-FYZOBXCZSA-N |
Isomerische SMILES |
CC1([C@H](NCCO1)C(=O)OC)C.Cl |
Kanonische SMILES |
CC1(C(NCCO1)C(=O)OC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





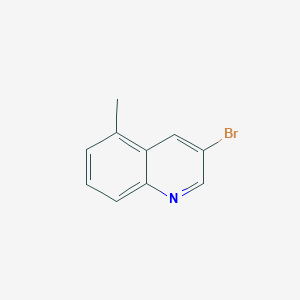


![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)
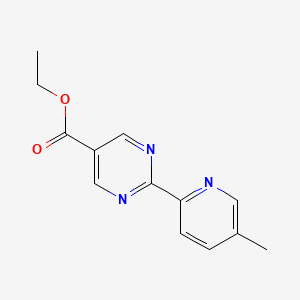
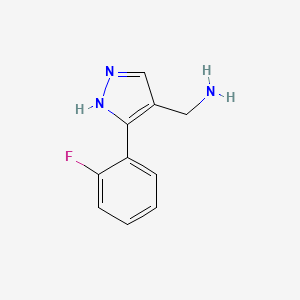

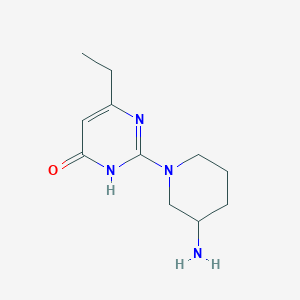


![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
